1-(4-氯苯基)哌啶-4-胺

描述

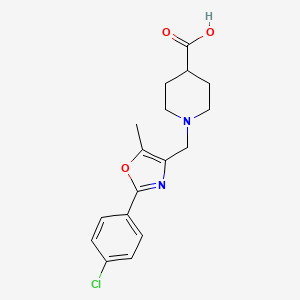

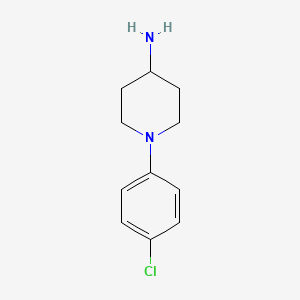

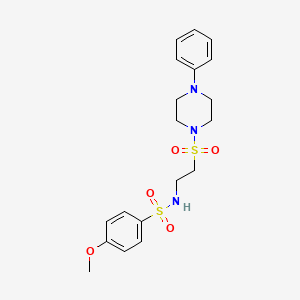

1-(4-Chlorophenyl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Chlorophenyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经精神疾病中的治疗潜力

研究重点介绍了多巴胺 D2 受体 (D2R) 配体在治疗精神分裂症、帕金森氏症、抑郁症和焦虑症等神经精神疾病中的重要性。与 1-(4-氯苯基)哌啶-4-胺相关的化合物对 D2R 表现出高亲和力,对于开发这些受体的拮抗剂和部分激动剂至关重要。这表明了一个有希望的治疗应用途径,专注于多巴胺能通路和 D2R 调节 (Jůza et al., 2022)。

催化和合成应用

该化合物的结构在催化过程中至关重要,特别是在 C-N 键形成交叉偶联反应中。它在可回收铜催化剂系统中的作用突出了其在可持续和高效有机合成中的重要性。这些催化剂能够促进各种胺和芳基卤化物之间的反应,对于开发药物和精细化学品至关重要,这反映了该化合物在提高反应效率和环境可持续性方面的效用 (Kantam et al., 2013)。

先进材料开发

1-(4-氯苯基)哌啶-4-胺衍生物在具有胺官能度的金属有机骨架 (MOF) 的开发中得到应用。这些材料由于与 CO2 的相互作用,在 CO2 捕获和储存解决方案中备受追捧。将胺基引入 MOF 可提高 CO2 吸附能力,突出了该化合物在应对气候变化和环境保护工作中的作用 (Lin et al., 2016)。

环境应用

1-(4-氯苯基)哌啶-4-胺的化学结构有助于通过高级氧化工艺降解含氮有害化合物。这一研究领域对于污染物的环境管理至关重要,特别是在处理被抗性有机化合物污染的水和土壤时。此类研究为开发更有效且对环境友好的有害物质降解技术铺平了道路 (Bhat & Gogate, 2021)。

作用机制

Target of Action

The primary target of 1-(4-Chlorophenyl)piperidin-4-amine is the cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism .

Mode of Action

1-(4-Chlorophenyl)piperidin-4-amine interacts with its targets by acting as an ATP-competitive inhibitor . This means it competes with ATP for binding to the active site of the kinase, thereby inhibiting its activity . This results in a decrease in the phosphorylation of downstream targets, altering cellular processes .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell survival, growth, and proliferation . By inhibiting the activity of protein kinase B (PKB or Akt), a key component of this pathway, the compound can modulate these cellular processes .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of PKB by 1-(4-Chlorophenyl)piperidin-4-amine can result in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Chlorophenyl)piperidin-4-amine. For instance, the compound’s stability and efficacy can be affected by storage temperature . Additionally, the compound’s action can be influenced by the presence of other molecules in its environment, such as ATP, with which it competes for binding to its target .

属性

IUPAC Name |

1-(4-chlorophenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMPIHBHYDNQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-7-methyl-2-{4-[3-(phenylsulfonyl)propanoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3298546.png)

![[1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl-](/img/structure/B3298624.png)

![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B3298641.png)